TAT-Gap19
CAS No.:
VCID: VC0013363
Molecular Formula: C119H212N46O26
Molecular Weight: 2703.3 g/mol
* For research use only. Not for human or veterinary use.

Description |
TAT-Gap19 is a compound derived from the connexin43 (Cx43) protein, specifically designed to inhibit Cx43 hemichannels. It combines the Gap19 peptide, a nonapeptide derived from the cytoplasmic loop of Cx43, with the TAT membrane translocation motif. This modification allows TAT-Gap19 to cross cell membranes efficiently, including the blood-brain barrier, making it a promising tool for therapeutic applications . Mechanism of ActionGap19, the core component of TAT-Gap19, works by binding to the C-terminal tail of Cx43, thereby preventing the interaction between the C-terminal tail and the cytoplasmic loop necessary for hemichannel opening . This action inhibits the release of ATP and uptake of dyes through Cx43 hemichannels without affecting gap junctional communication . Radiation-Induced DamageTAT-Gap19 has been shown to mitigate radiation-induced endothelial cell damage by reducing oxidative stress, cell death, and inflammatory responses. It significantly decreases the levels of pro-inflammatory markers such as IL-6, VCAM-1, and Endothelin-1 after radiation exposure . Hemichannel InhibitionIn astrocytes, TAT-Gap19 inhibits Cx43 hemichannel activity in a dose-dependent manner, as demonstrated by reduced ATP release and dye uptake assays . This inhibition is crucial for preventing excessive release of signaling molecules that can lead to inflammation and tissue damage. Senescence and Cell DeathTAT-Gap19 also reduces premature senescence and cell death in endothelial cells exposed to radiation. It decreases senescence-associated β-galactosidase activity and Annexin V levels, indicating reduced apoptosis . Therapeutic PotentialGiven its ability to cross the blood-brain barrier and inhibit Cx43 hemichannels, TAT-Gap19 holds potential for treating conditions involving excessive hemichannel activity, such as neuroinflammation and ischemic injuries . Its role in reducing radiation-induced damage suggests applications in oncology and radioprotection . |
---|---|
Product Name | TAT-Gap19 |
Molecular Formula | C119H212N46O26 |
Molecular Weight | 2703.3 g/mol |
IUPAC Name | (2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid |
Standard InChI | InChI=1S/C119H212N46O26/c1-5-67(3)93(111(188)160-78(34-14-20-56-124)100(177)152-77(33-13-19-55-123)106(183)163-88(65-69-28-8-7-9-29-69)110(187)162-87(113(190)191)35-15-21-57-125)165-109(186)86(48-51-92(170)171)161-112(189)94(68(4)6-2)164-108(185)85(47-50-90(128)168)159-99(176)76(32-12-18-54-122)151-101(178)79(37-23-59-142-115(131)132)154-103(180)81(39-25-61-144-117(135)136)155-104(181)82(40-26-62-145-118(137)138)157-107(184)84(46-49-89(127)167)158-105(182)83(41-27-63-146-119(139)140)156-102(179)80(38-24-60-143-116(133)134)153-98(175)75(31-11-17-53-121)150-97(174)74(30-10-16-52-120)149-96(173)73(36-22-58-141-114(129)130)148-91(169)66-147-95(172)72(126)64-70-42-44-71(166)45-43-70/h7-9,28-29,42-45,67-68,72-88,93-94,166H,5-6,10-27,30-41,46-66,120-126H2,1-4H3,(H2,127,167)(H2,128,168)(H,147,172)(H,148,169)(H,149,173)(H,150,174)(H,151,178)(H,152,177)(H,153,175)(H,154,180)(H,155,181)(H,156,179)(H,157,184)(H,158,182)(H,159,176)(H,160,188)(H,161,189)(H,162,187)(H,163,183)(H,164,185)(H,165,186)(H,170,171)(H,190,191)(H4,129,130,141)(H4,131,132,142)(H4,133,134,143)(H4,135,136,144)(H4,137,138,145)(H4,139,140,146)/t67-,68-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,93-,94-/m0/s1 |
Standard InChIKey | ALNCFPIRTLVJPY-LJFAJSDSSA-N |
Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N |
SMILES | CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N |
Canonical SMILES | CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N |
Sequence | YGRKKRRQRRRKQIEIKKFK |
Synonyms | TAT-Gap19; TAT-Gap19 peptide |
Reference | 1. Abudara V, Bechberger J, Freitas-Andrade M, De Bock M, Wang N, Bultynck G, Naus CC, Leybaert L, Giaume C. The connexin43 mimetic peptide Gap19 inhibits hemichannels without altering gap junctional communication in astrocytes. Front Cell Neurosci. 2014 Oct 21;8:306. doi: 10.3389/fncel.2014.00306. PMID: 25374505; PMCID: PMC4204617. 2. Walrave L, Vinken M, Albertini G, De Bundel D, Leybaert L, Smolders IJ. Inhibition of Connexin43 Hemichannels Impairs Spatial Short-Term Memory without Affecting Spatial Working Memory. Front Cell Neurosci. 2016 Dec 20;10:288. doi: 10.3389/fncel.2016.00288. PMID: 28066184; PMCID: PMC5168429. 3. Bazzigaluppi P, Weisspapir I, Stefanovic B, Leybaert L, Carlen PL. Astrocytic gap junction blockade markedly increases extracellular potassium without causing seizures in the mouse neocortex. Neurobiol Dis. 2017 May;101:1-7. doi: 10.1016/j.nbd.2016.12.017. Epub 2016 Dec 20. PMID: 28007587. |
PubChem Compound | 127021051 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume